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Trial Design & Patient Demographics

Trial Aspect  Description

Primary Investigator-assessed Progression-Free Survival (INV-PFS) in patients with PIK3CA-
Endpoint mutant tumors [1]

Key Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally
Eligibility advanced or metastatic breast cancer; Disease recurrence/progression during or after

aromatase inhibitor therapy [1]

| Treatment Regimen | Experimental: Taselisib (4 mg oral, daily) + Fulvestrant (500 mg IM) [1] Control:
Placebo + Fulvestrant [1] | | Randomization & Stratification | 2:1 (Taselisib+Fulvestrant

Placebo+Fulvestrant); Stratified by visceral disease, endocrine sensitivity, and geographic region [1] |

Key Efficacy Results in the PIK3CA-Mutant Population
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Outcome Measure

Taselisib +
Fulvestrant

Placebo +
Fulvestrant

Hazard Ratio (HR) / P-
value

Median INV-PFS
(Primary Endpoint)

Objective Response
Rate (ORR)

Clinical Benefit Rate
(CBR)

Blinded Independent

Central Review PFS

7.4 months (95% Cl,
7.26-9.07) [1]

28% [2]

51.5% [2]

Information not
provided

5.4 months (95% CI,
3.68-7.29) [1]

11.9% [2]

37.3% [2]

Information not
provided

HR 0.70 (95% ClI, 0.56-

0.89): P = 0.0037 [1]

P = 0.0002 [2]

Information not provided

HR 0.66 [1]

Biomarker Analysis and Deeper Insights

Subsequent analysis of the SANDPIPER trial explored the impact of multiple PIK3CA mutations detected in
circulating tumor DNA (ctDNA) [3]. This research found that the clonality of these mutations is a key

determinant of treatment response.
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Patients whose baseline ctDNA harbored clonal multiple PIK3CA mutations showed greater reliance on the
PI3K pathway, with fewer co-alterations in other pathways. These patients derived significantly more benefit
from taselisib + fulvestrant, exhibiting a higher response rate and longer progression-free survival compared

to those with subclonal multiple mutations or single mutations [3].

Safety and Tolerability Profile

The efficacy of taselisib came with a significant toxicity burden, which was a major factor in the assessment

of its clinical utility.
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Safety Parameter Taselisib + Fulvestrant Placebo + Fulvestrant

Serious Adverse Events 32.0% [1] 8.9% [1]

(SAEs)

Grade 23 Adverse Events 49.5% [2] 16.4% [2]

Discontinuations due to 16.8% [1] 2.3% [1]

AEs

Dose Reductions due to 36.5% [1] 2.3% [1]

AEs

Most Common AEs Diarrhea (60.1%), Hyperglycemia Diarrhea (19.7%), Hyperglycemia
(40.4%) [2] (9.4%) [2]

Interpretation and Clinical Context

The SANDPIPER trial proved that inhibiting the PI3K pathway with taselisib in a biomarker-selected
population was biologically effective. The 30% reduction in the risk of progression or death and more
than doubling of the objective response rate confirmed the PI3K pathway as a bona fide therapeutic

target [4] [2].

However, the investigators concluded that the combination had no clinical utility due to the convergence of

two factors [1]:

¢ Modest Efficacy Benefit: The absolute gain in median PFS was 2 months, which was considered
modest in the context of the advanced cancer setting [2].

¢ Challenging Safety Profile: The high rates of serious adverse events, discontinuations, and dose
reductions were deemed unacceptable. Toxicities were attributed partly to taselisib's inhibition of the
0 and y isoforms of PI3K, in addition to the target a isoform [1] [2].

This outcome underscored the need for more selective PI3Ka inhibitors to improve the therapeutic index, a

direction that later proved successful with the development and approval of alpelisib [3] [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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